trans-3-Aminocyclobutanecarboxylic acid hydrochloride
Overview
Description
trans-3-Aminocyclobutanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H9NO2·HCl It is a derivative of cyclobutanecarboxylic acid, featuring an amino group at the third position in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with 1,1-cyclobutanedicarboxylic acid, which undergoes cyclization and subsequent functional group transformations to yield the desired product .
Industrial Production Methods: Industrial production methods for trans-3-Aminocyclobutanecarboxylic acid hydrochloride are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: trans-3-Aminocyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce a variety of substituted cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Aminocyclobutanecarboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring strain and stereochemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino acids and cyclic compounds.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-3-Aminocyclobutanecarboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- cis-3-Aminocyclobutanecarboxylic acid hydrochloride
- 3-Aminocyclopentanecarboxylic acid hydrochloride
- 3-Aminocyclohexanecarboxylic acid hydrochloride
Comparison: Compared to its cis isomer, trans-3-Aminocyclobutanecarboxylic acid hydrochloride has different stereochemical properties, which can affect its reactivity and interactions. The cyclobutane ring in this compound introduces more ring strain compared to cyclopentane and cyclohexane derivatives, making it unique in terms of stability and reactivity .
Properties
IUPAC Name |
3-aminocyclobutane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUMNAIAFBWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84182-60-5, 1201190-01-3 | |
Record name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-aminocyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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